(dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride
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Overview
Description
(dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride is a versatile chemical compound with a unique structure that makes it suitable for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aldehydes with N-hydroximidoyl chlorides in the presence of triethylamine, leading to the formation of the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
(dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-2-oxazoline: A related compound with similar structural features.
3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole: Another compound with a similar oxazole ring structure.
Uniqueness
(dimethyl-1,3-oxazol-5-yl)methanamine dihydrochloride is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in various research and industrial applications.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-oxazol-5-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.2ClH/c1-4-6(3-7)9-5(2)8-4;;/h3,7H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLIXGBHPFXUQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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